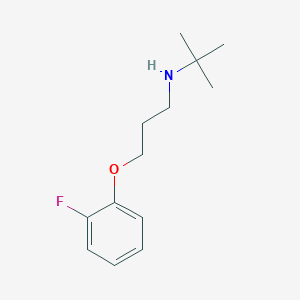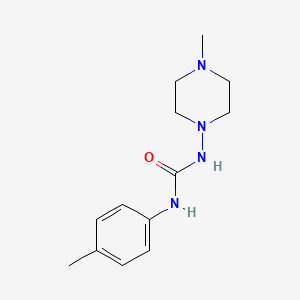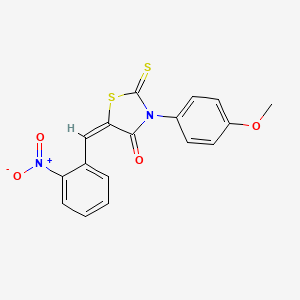![molecular formula C18H26N2O B4985674 N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide, also known as LQM-178, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of the GABA receptor, N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide may reduce neuronal excitability and exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, it has been found to modulate the activity of several ion channels, including calcium and potassium channels. These effects may contribute to its therapeutic potential in the treatment of epilepsy, pain, and anxiety disorders.
实验室实验的优点和局限性
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. Additionally, it has been found to exhibit low toxicity and good bioavailability in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide and its potential therapeutic applications in various neurological disorders. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
合成方法
The synthesis of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is a complex process that involves several steps. The synthesis begins with the condensation of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitro-1-(cyclohexylmethyl) cyclohexanol. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)cyclohexanol. The next step involves the reaction of the intermediate with 4-chloroacetophenone in the presence of a base to form N-[4-(cyclohexylmethyl)phenyl]acetamide. Finally, the cyclohexyl group is hydrogenated using a palladium catalyst to obtain N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide.
科学研究应用
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been found to have potential in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)19-17-10-8-15(9-11-17)13-20-12-4-6-16-5-2-3-7-18(16)20/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOILQJGGWAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)


